molecular formula C16H18N2O3S B2477150 2-(3-Butoxybenzamido)thiophene-3-carboxamide CAS No. 942011-18-9

2-(3-Butoxybenzamido)thiophene-3-carboxamide

Cat. No. B2477150
CAS RN: 942011-18-9
M. Wt: 318.39
InChI Key: PRHREKWOEQUYOI-UHFFFAOYSA-N
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Description

“2-(3-Butoxybenzamido)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are known for their wide range of biological and medicinal activities . They have been studied for their antioxidant and antibacterial properties .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The synthesized derivatives are then characterized using IR, 1H NMR, and mass spectroscopic analyses .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives is confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The molecular and electronic properties of the synthesized products are studied by the density functional theory (DFT) where they exhibit a close HOMO–LUMO energy gap .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include the cyclization of precursor compounds . The reaction conditions and the choice of reagents can influence the yield and properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can vary depending on the specific substituents. For instance, 3-amino thiophene-2-carboxamide derivatives have shown significant antioxidant activity .

Scientific Research Applications

  • Pharmaceutical Research : Calenbergh et al. (1994) synthesized 2'-benzamido-2'-deoxyadenosine analogues, including a thiophene-2-carboxamido analogue, as potential treatments for sleeping sickness. These compounds were found to be selective inhibitors of the parasite glyceraldehyde 3-phosphate dehydrogenase (Calenbergh et al., 1994).

  • Chemical Synthesis : Wang and Widenhoefer (2004) discussed the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides. This study demonstrates the utility of carboxamides in complex chemical reactions (Wang and Widenhoefer, 2004).

  • Antimicrobial Activity : Nallangi et al. (2014) developed derivatives of thiophene-3-carboxamide with potent activity against Mycobacterium tuberculosis. These compounds offer new avenues for antimycobacterial therapies (Nallangi et al., 2014).

  • Inflammation Research : Boschelli et al. (1995) found that benzo[b]thiophene-2-carboxamides, similar in structure to 2-(3-Butoxybenzamido)thiophene-3-carboxamide, inhibited cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. This suggests potential applications in anti-inflammatory therapies (Boschelli et al., 1995).

  • Photocatalysis : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents. Their research included the use of benzamide, a compound related to thiophene-3-carboxamide, highlighting the potential of these compounds in environmental applications (Torimoto et al., 1996).

  • Fluorescence Studies : Patil et al. (2013) studied the fluorescence quenching of a carboxamide derivative by aniline and carbon tetrachloride. This research is significant for understanding the photophysical properties of carboxamide compounds (Patil et al., 2013).

Mechanism of Action

While the exact mechanism of action for “2-(3-Butoxybenzamido)thiophene-3-carboxamide” is not specified in the retrieved papers, thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial properties . They have shown significant inhibition activity .

Safety and Hazards

Thiophene-2-carboxamide derivatives can be hazardous. They are classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1, indicating that they can be toxic if swallowed, cause eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

2-[(3-butoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-3-8-21-12-6-4-5-11(10-12)15(20)18-16-13(14(17)19)7-9-22-16/h4-7,9-10H,2-3,8H2,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHREKWOEQUYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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